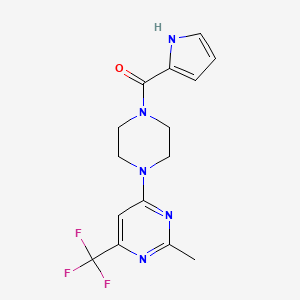

(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone

Description

Properties

IUPAC Name |

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrrol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N5O/c1-10-20-12(15(16,17)18)9-13(21-10)22-5-7-23(8-6-22)14(24)11-3-2-4-19-11/h2-4,9,19H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGQPDWMDDSPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CN3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is with a molecular weight of 409.4 g/mol. Its structural characteristics include a trifluoromethyl group that enhances its biological activity through improved binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group is known to increase the lipophilicity and stability of the compound, facilitating better interactions within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Research has shown that derivatives containing pyrimidine structures can exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated activity against Gram-positive bacteria and fungi, with potential applications in treating infections.

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties, particularly in models of neurodegenerative diseases.

Table 1: Biological Activities of the Compound

| Activity Type | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HepG2 (liver cancer) | 4.9 | |

| Antimicrobial | Staphylococcus aureus | 31.25 | |

| Neuroprotective | Neuronal cell cultures | >100 |

Table 2: Structure-Activity Relationship (SAR)

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increased binding affinity |

| Substitution at 5-position | Enhanced cytotoxicity |

| Presence of piperazine moiety | Improved receptor interaction |

Case Studies

- Anticancer Efficacy Study : A study evaluated the cytotoxic effects of the compound on HepG2 cells, revealing an IC50 value of 4.9 µM with no significant cytotoxicity towards normal cells at concentrations above 100 µM, indicating a favorable therapeutic index .

- Antimicrobial Activity Assessment : The compound was tested against various bacterial strains, showing effective inhibition against Gram-positive bacteria like Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 31.25 µg/mL .

- Neuroprotection Investigation : In neuronal cell culture models, derivatives demonstrated protective effects against oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease therapies .

Comparison with Similar Compounds

Key Observations:

Pyrimidine Modifications: The target compound’s pyrimidine has electron-withdrawing trifluoromethyl and methyl groups, balancing electronic effects for binding . Substitution with pyrazole (as in ) adds a hydrogen-bond acceptor, altering binding pocket interactions.

Piperazine Substituents: The pyrrole ketone in the target compound offers a planar aromatic system for π-π interactions, contrasting with the sulfonamide derivatives in (e.g., compound 11a-j) that prioritize hydrogen bonding.

Synthetic Flexibility :

- The target compound’s pyrrole ketone is synthesized via nucleophilic acyl substitution, similar to the methods in , which involve refluxing with trifluoroacetic acid (TFA) .

- Analogs like and use sulfonyl chlorides or thiophene intermediates, showcasing modularity in piperazine functionalization .

Research Findings and Implications

Pharmacological Potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.